molecular formula C8H17NO3 B1628588 2,2-Bis(methoxymethyl)morpholine CAS No. 735254-36-1

2,2-Bis(methoxymethyl)morpholine

Cat. No.: B1628588
CAS No.: 735254-36-1
M. Wt: 175.23 g/mol
InChI Key: LIONCYYUBMPIJI-UHFFFAOYSA-N
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Description

2,2-Bis(methoxymethyl)morpholine () is a morpholine-based chemical building block designed for research and development applications. Morpholine derivatives are recognized as privileged structures in medicinal chemistry due to their versatile pharmacological properties and ability to influence the pharmacokinetics of drug candidates . This compound features a morpholine ring—a six-membered structure containing oxygen and nitrogen heteroatoms—further functionalized with methoxymethyl groups, which may enhance solubility or provide specific steric and electronic properties for molecular design . Researchers utilize such morpholine-containing scaffolds in the synthesis of potential therapeutic agents targeting a range of conditions, including neurodegenerative diseases, cancer, and microbial infections . As a specialized reagent, this compound is offered in high purity to ensure reliable and reproducible experimental outcomes. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-bis(methoxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-10-6-8(7-11-2)5-9-3-4-12-8/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIONCYYUBMPIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CNCCO1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591789
Record name 2,2-Bis(methoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735254-36-1
Record name 2,2-Bis(methoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Morpholine Scaffolds in Organic Synthesis and Chemical Research

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in the design and synthesis of a wide array of organic molecules. wikipedia.org Its prevalence stems from a combination of desirable physicochemical properties and its role as a versatile synthetic building block. nih.gov

Morpholine and its derivatives are frequently employed in medicinal chemistry, often to enhance the pharmacokinetic properties of drug candidates. nih.govnih.gov The presence of the morpholine moiety can improve aqueous solubility and metabolic stability, crucial factors in the development of effective pharmaceuticals. nih.gov This has led to the classification of the morpholine scaffold as a "privileged structure," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govnih.gov

The synthetic utility of the morpholine ring is equally significant. A multitude of synthetic strategies have been developed to construct and functionalize this heterocycle, allowing for the creation of diverse libraries of substituted morpholines. nih.govoup.comorganic-chemistry.org These methods range from classical cyclization reactions of amino alcohols to more modern approaches employing photocatalysis and multicomponent reactions. nih.govnih.gov The ability to readily introduce substituents at various positions on the morpholine ring provides chemists with a powerful tool for fine-tuning the properties of the final molecule. nih.govresearchgate.net

The following table summarizes key attributes of the morpholine scaffold that contribute to its importance in chemical research:

PropertySignificance in Chemical Research
Polarity Enhances aqueous solubility of molecules. oup.com
Basicity The nitrogen atom provides a site for protonation and chemical reactions. oup.com
Hydrogen Bond Acceptor The oxygen and nitrogen atoms can participate in hydrogen bonding, influencing molecular interactions. oup.com
Synthetic Accessibility Numerous established methods for its synthesis and derivatization. nih.govorganic-chemistry.org
Pharmacokinetic Profile Often improves the drug-like properties of molecules. nih.govnih.gov

Overview of Substituted Morpholines in Academic Inquiry

Strategies for Morpholine Ring Formation

The construction of the morpholine ring can be achieved through several strategic approaches, primarily involving cyclization reactions. These methods often utilize readily available starting materials and offer pathways to a diverse array of substituted morpholines.

Cyclization Reactions Involving Amino Alcohols and Epoxides

A prominent and versatile method for synthesizing the morpholine nucleus involves the reaction between amino alcohols and epoxides. This approach allows for the introduction of various substituents on the morpholine ring, depending on the choice of the starting materials.

The development of one-pot synthetic procedures is highly desirable as they offer increased efficiency, reduced waste, and simplified experimental setups. researchgate.netnih.gov An efficient one-pot method for the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines has been developed. researchgate.net This procedure involves the addition of a chiral β-amino alcohol to either (S)- or (R)-epichlorohydrin. The resulting chloro alcohol intermediate undergoes subsequent intramolecular cyclization upon treatment with a base, such as sodium methoxide (B1231860), to yield the desired morpholine derivative in good yields. researchgate.net

This one-pot strategy has proven effective for creating a variety of substituted morpholines with high enantiomeric purity. researchgate.net The use of chiral starting materials, such as enantiomerically pure amino alcohols, is a key aspect of this approach to achieving the desired stereochemistry in the final product. researchgate.netlibretexts.org

A recent development in the synthesis of morpholines from 1,2-amino alcohols utilizes ethylene (B1197577) sulfate (B86663) as a two-carbon electrophile in a one or two-step, redox-neutral protocol. chemrxiv.orgchemrxiv.org This method has been shown to be high-yielding and scalable for a variety of substituted morpholines. chemrxiv.org

Table 1: One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines researchgate.net

EntryChiral β-Amino AlcoholEpichlorohydrin EnantiomerYield (%)
1(R)-2-amino-3-phenyl-1-propanol(S)-epichlorohydrin75
2(S)-2-amino-3-phenyl-1-propanol(R)-epichlorohydrin77
3(R)-2-amino-1-propanol(S)-epichlorohydrin68
4(S)-2-amino-1-propanol(R)-epichlorohydrin70

Data derived from a study on the one-pot synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines. researchgate.net

Intramolecular cyclization is a fundamental strategy for the formation of the morpholine ring. researchgate.net This approach typically involves a precursor molecule containing both the amine and alcohol functionalities, which are then induced to react and form the heterocyclic ring.

One common method involves the N-alkylation of an amino alcohol with a suitable electrophile containing a leaving group, followed by an intramolecular Williamson ether synthesis. For instance, the reaction of a β-amino alcohol with chloroacetyl chloride can furnish an intermediate that, upon treatment with a base, cyclizes to form a morpholin-3-one. Subsequent reduction of the lactam can then yield the desired morpholine. researchgate.net

Another approach involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, which can be mediated by catalysts like boron trifluoride etherate to form the morpholine ring. organic-chemistry.org Furthermore, intramolecular cyclization reactions can be designed to create complex fused ring systems containing the morpholine moiety. nih.gov

Ring-Opening Reactions of Aziridines and Azetidines

The ring-opening of strained heterocycles like aziridines and azetidines provides a powerful and stereoselective route to substituted morpholines. nih.govresearchgate.net This strategy takes advantage of the high reactivity of the strained ring system towards nucleophilic attack. mdpi.comorganic-chemistry.org

A highly regio- and stereoselective method for synthesizing a variety of nonracemic morpholines involves the SN2-type ring opening of activated aziridines with halogenated alcohols. nih.gov This reaction is typically carried out in the presence of a Lewis acid, which activates the aziridine (B145994) ring towards nucleophilic attack by the haloalcohol. The attack of the alcohol is highly regioselective, occurring at the less substituted carbon of the aziridine. nih.gov

The resulting haloalkoxy amine intermediate is then subjected to base-mediated intramolecular cyclization to afford the morpholine product. nih.gov This method offers high yields and excellent enantioselectivity, making it a valuable tool for the synthesis of chiral morpholines. nih.gov

Table 2: Synthesis of Morpholines via Aziridine Ring Opening with Halogenated Alcohols nih.gov

EntryAziridine SubstrateHalogenated AlcoholYield (%)
1(R)-N-Tosyl-2-phenylaziridine2-Chloroethanol92
2(S)-N-Tosyl-2-methylaziridine2-Bromoethanol88
3(R)-N-Tosyl-2-benzylaziridine3-Chloropropanol85

Data synthesized from a study on the enantioselective synthesis of morpholines via SN2-type ring opening of aziridines. nih.gov

Following the nucleophilic ring-opening of the aziridine or azetidine (B1206935) with a halogenated alcohol, the crucial step of ring closure is typically mediated by a base. nih.gov The base serves to deprotonate the amino group of the haloalkoxy amine intermediate, generating a nucleophilic amine that readily displaces the halide in an intramolecular fashion to form the morpholine ring. nih.gov

The choice of base can be critical to the success of the reaction, with common bases including sodium hydride, potassium tert-butoxide, and potassium carbonate. The reaction conditions, such as solvent and temperature, are also optimized to ensure efficient cyclization and minimize side reactions. This base-mediated intramolecular ring closure is a key step that completes the construction of the morpholine scaffold. nih.gov

Electrophile-Induced Cyclization Protocols

A powerful strategy for the synthesis of substituted morpholines involves the electrophile-induced cyclization of unsaturated amino alcohols. An organocatalytic enantioselective chlorocycloetherification has been reported for the synthesis of chiral 2,2-disubstituted morpholines. This method utilizes a cinchona alkaloid-derived phthalazine (B143731) as a catalyst to furnish chlorinated morpholines from N-alkenyl-β-amino alcohol substrates in excellent yields and enantioselectivities under mild conditions. While this method introduces a chlorine atom, it provides a handle for further functionalization to obtain derivatives like this compound.

Reductive Etherification Approaches

Intramolecular reductive etherification of N-protected β-amino alcohols bearing ketone or aldehyde functionalities is a key method for constructing the morpholine ring. For instance, the reaction of an N-protected β-amino alcohol with a bromomethyl ketone, followed by reductive etherification, can yield C-substituted morpholines. This strategy has been successfully employed in the total synthesis of natural products like (±)-chelonin C, demonstrating its utility in creating complex morpholine structures. The synthesis of 2,2-disubstituted morpholines via this route would require a suitably substituted β-amino alcohol precursor.

Palladium-Catalyzed Transformations in Morpholine Synthesis

Palladium catalysis offers a versatile platform for the synthesis of morpholine derivatives through various cyclization strategies.

The Wacker-type aerobic oxidative cyclization of alkenes provides an efficient route to six-membered nitrogen heterocycles, including morpholines. A base-free Pd(DMSO)2(TFA)2 catalyst system has been shown to be effective for the cyclization of N-alkenyl-β-amino alcohols. This method uses molecular oxygen as the terminal oxidant, making it an environmentally benign process. The substrate scope includes a range of substituted N-alkenyl-β-amino alcohols, leading to the corresponding morpholine products.

A novel and efficient palladium(II)-catalyzed intermolecular difunctionalization of conjugated dienes with β-amino alcohols has been developed for the synthesis of functionalized morpholines. This method utilizes readily available starting materials and employs oxygen as the terminal oxidant, affording the desired products in moderate to excellent yields. researchgate.net This transformation allows for the direct construction of the morpholine ring with the introduction of substituents derived from the conjugated diene.

Iron-Catalyzed Aminoetherification

Iron catalysis presents a cost-effective and environmentally friendly alternative to noble metal-catalyzed reactions. An iron(III)-catalyzed diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines has been developed from 1,2-amino ethers and 1,2-hydroxy amines substituted with an allylic alcohol. This method proceeds via either C-O or C-N bond formation and demonstrates the utility of iron catalysts in constructing the morpholine scaffold. The synthesis of 2,2-disubstituted morpholines would necessitate a precursor with the desired geminal substituents already in place on the amino alcohol backbone.

Functionalization and Substitution Patterns on the Morpholine Core

The strategic functionalization of the morpholine ring is crucial for modulating the biological activity and pharmacokinetic properties of morpholine-containing compounds. acs.org Various methods have been developed to introduce substituents at different positions of the morpholine core.

Functionalization at the C-2 and C-3 positions is of particular interest. For instance, the ring opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, catalyzed by a base, yields morpholine hemiaminals. acs.org These intermediates can be further elaborated at the C-3 position. Subsequent functionalization at the C-2 position can be achieved through a visible light-promoted direct decarboxylative Giese-type reaction. acs.org

Furthermore, direct C-H functionalization of the morpholine ring represents an atom-economical approach to introduce new substituents. While challenging, methods for the regioselective functionalization of heterocycles are continually being developed. For example, nickel-catalyzed C-2 amination of quinoline-N-oxides with cyclic amines like morpholine has been reported, showcasing a strategy for C-N bond formation at a specific position. rsc.org Such principles can be conceptually extended to the direct functionalization of the morpholine ring itself, given appropriate catalytic systems.

Below are interactive data tables summarizing the research findings for some of the discussed synthetic methodologies.

Table 1: Palladium-Catalyzed Intermolecular Difunctionalization of Conjugated Dienes with Amino Alcohols researchgate.net

EntryConjugated DieneAmino AlcoholProductYield (%)
11,3-Butadiene2-Aminoethanol2-Vinylmorpholine75
2Isoprene2-Aminoethanol2-Isopropenylmorpholine82
31,3-Pentadiene2-Amino-2-methyl-1-propanol2-Methyl-2-(1-propenyl)morpholine68

Table 2: Functionalization of the Morpholine Core acs.org

Starting MaterialReagent(s)Position FunctionalizedProductYield (%)
4-Tosyl-2-ethoxycarbonylmorpholin-3-ol1. LiOH, 2. Fukuzumi catalyst, 4-methoxystyreneC-22-(4-Methoxyphenethyl)-4-tosylmorpholin-3-ol72
4-TosylmorpholineN-Bromosuccinimide, AIBN, CCl4C-33-Bromo-4-tosylmorpholine85

Introduction of Alkoxymethyl Groups

The synthesis of morpholines bearing alkoxymethyl groups at the C2 position is a key challenge. While a specific documented synthesis for this compound is not readily found in the reviewed literature, methods for introducing a single methoxymethyl group provide insight into potential strategies. For instance, the synthesis of (2R)-2-(methoxymethyl)morpholine can be achieved by reacting (R)-(-)-methyl glycidyl (B131873) ether with taurine (B1682933) in the presence of sodium hydroxide. chemicalbook.com This approach involves the ring-opening of an epoxide by an amino alcohol precursor, a common strategy in morpholine synthesis. chemicalbook.comresearchgate.net

Extrapolating from this, the synthesis of a 2,2-bis(alkoxymethyl) substituted morpholine would likely require a precursor that already contains the geminal-dialkoxymethyl moiety or the use of reagents capable of introducing these groups onto a pre-formed morpholine or a linear precursor. Research into chiral alkoxymethyl morpholine analogs as dopamine (B1211576) D4 receptor antagonists highlights the importance of this substituent class in designing pharmacologically active molecules. nih.gov

Diastereoselective Synthesis of Substituted Morpholines

Achieving diastereoselectivity is crucial when multiple stereocenters are present in the morpholine ring. Various metal-catalyzed and reagent-mediated cyclization reactions have been developed to control the relative stereochemistry of substituents.

One effective method involves the iron(III)-catalyzed diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines that contain an allylic alcohol. thieme-connect.com This process can proceed via either C–O or C–N bond formation, and the cis diastereoisomer is typically favored, which is explained by a plausible mechanism involving a thermodynamic equilibrium. thieme-connect.com The reaction conditions, particularly temperature, are critical for achieving high diastereoselectivity. thieme-connect.com

Palladium-catalyzed carboamination reactions represent another powerful tool. The coupling of O-allyl ethanolamine (B43304) derivatives with aryl or alkenyl halides can produce cis-3,5-disubstituted morpholines with high diastereomeric ratios (>20:1 dr). nih.gov The proposed mechanism involves a syn-aminopalladation of the alkene through a boat-like transition state, which accounts for the observed cis stereochemistry. nih.gov

Furthermore, an iodine-mediated 6-exo-trig cyclization of intermediates derived from amino acids provides a rapid and high-yielding route to trans-2,5-disubstituted morpholines, piperazines, and thiomorpholines. nih.gov This diversity-oriented approach allows for the incorporation of various substituents derived from the amino acid starting materials. nih.gov Efficient stereoselective syntheses of trans-2,5-disubstituted morpholines have also been developed starting from enantiopure epoxides and amino alcohols, addressing the challenge of regioselective ring closure. acs.org

A summary of catalysts and starting materials for diastereoselective morpholine synthesis is presented below.

Table 1: Methodologies for Diastereoselective Synthesis of Substituted Morpholines
Catalyst/Reagent Starting Materials Substitution Pattern Key Feature Citation(s)
Iron(III) Chloride 1,2-Amino ethers/1,2-Hydroxy amines with allylic alcohol 2,6- and 3,5-disubstituted Favors cis diastereoisomer thieme-connect.com
Palladium(II) Acetate O-Allyl ethanolamines and aryl/alkenyl halides 3,5-disubstituted High cis diastereoselectivity nih.gov
Iodine (I₂) Amino acid-derived intermediates trans-2,5-disubstituted Rapid, high-yielding cyclization nih.gov
N/A (component-based) Enantiopure epoxides and amino alcohols trans-2,5-disubstituted Regioselective hydroxyl activation acs.org

Enantioselective Synthesis Techniques

The demand for enantiomerically pure morpholine derivatives, which are prevalent in many pharmaceuticals, has driven the development of various asymmetric synthetic methods. researchgate.netnih.gov These techniques aim to establish specific stereocenters with high enantiomeric excess (ee).

A significant breakthrough in the synthesis of chiral morpholines with a C2-quaternary stereocenter is the use of organocatalytic enantioselective chlorocycloetherification. rsc.orgrsc.org This method employs a cinchona alkaloid-derived phthalazine catalyst to mediate the cyclization of achiral alkenol substrates. rsc.org The reaction proceeds under mild conditions to afford various chlorinated 2,2-disubstituted morpholines in excellent yields and with high enantioselectivities. rsc.org This strategy represents a powerful tool for the de novo construction of chiral morpholines from achiral starting materials, a notable advancement over methods relying on the chiral pool. rsc.org

The use of readily available chiral starting materials, known as the chiral pool, is a classical and effective strategy for synthesizing enantiopure compounds. Amino acids and enantiopure epoxides are common starting points for the synthesis of chiral morpholines. nih.govacs.org For example, enantiopure trans-2,5-disubstituted morpholines can be synthesized from enantiopure epoxides and amino alcohols. acs.org Similarly, amino acids serve as versatile precursors for diastereoselective syntheses of trans-2,5-disubstituted morpholines. nih.gov The synthesis of morpholines often starts from vicinal amino alcohols, which themselves can be derived from the chiral pool. researchgate.net

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral imines, including cyclic imines that are intermediates in morpholine synthesis. organic-chemistry.org An efficient one-pot reaction combining hydroamination and ATH allows for the synthesis of chiral 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org In this tandem sequence, a titanium catalyst first mediates the hydroamination to form a cyclic imine, which is then reduced in situ by a Noyori-type ruthenium catalyst to yield the morpholine product with high enantiomeric excess. organic-chemistry.org

Additionally, the direct asymmetric hydrogenation of 2-substituted dehydromorpholines has been developed using a bisphosphine-rhodium complex. nih.gov This method provides access to a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.gov This "after cyclization" approach is considered challenging due to the congested and electron-rich nature of the dehydromorpholine substrates. nih.gov

Table 2: Comparison of Enantioselective Synthesis Techniques for Morpholines

Technique Catalyst/Reagent Type Typical Substrate Position of Stereocenter Key Advantage Citation(s)
Organocatalytic Chlorocycloetherification Cinchona alkaloid derivative Alkenol C2 (quaternary) De novo synthesis from achiral precursors rsc.org, rsc.org
Chiral Pool Synthesis N/A Enantiopure amino alcohols, epoxides Various Utilizes readily available chiral starting materials nih.gov, acs.org, researchgate.net
Asymmetric Transfer Hydrogenation Ruthenium complex Aminoalkyne (via cyclic imine) C3 Efficient one-pot tandem reaction organic-chemistry.org
Asymmetric Hydrogenation Rhodium complex Dehydromorpholine C2 High yields and enantioselectivities nih.gov

Scalable Synthesis and Large-Scale Preparations

The transition from laboratory-scale synthesis to large-scale industrial production requires robust, efficient, and often green methodologies. Several synthetic routes to morpholines have been demonstrated on a gram scale, indicating their potential for larger preparations. acs.orgacs.org

A recently developed simple, high-yielding, and redox-neutral protocol uses inexpensive reagents like ethylene sulfate and potassium tert-butoxide to convert 1,2-amino alcohols to morpholines. chemrxiv.org This method is notable for the clean and selective monoalkylation of primary amines and has been successfully conducted on a >50 g scale for multiple examples. chemrxiv.org

Another scalable approach involves a one-pot, two-step operation starting from N-benzylethanolamine and epichlorohydrin, which, despite harsh conditions in the second step (concentrated sulfuric acid at 170 °C), proved to be remarkably scalable, yielding 72 g of a 2-chloromethylmorpholine intermediate.

The synthesis of 3-substituted morpholine congeners starting from tosyl-oxazetidine has also been successfully performed on a gram scale without a significant drop in yield or diastereoselectivity. acs.org These examples underscore the ongoing efforts to develop practical and scalable routes to access the valuable morpholine scaffold for applications in drug discovery and beyond.

Iii. Reaction Mechanisms and Mechanistic Studies of 2,2 Bis Methoxymethyl Morpholine Formation

Nucleophilic Substitution Mechanisms (SN1 and SN2) in Cyclization

The formation of the morpholine (B109124) ring frequently involves an intramolecular nucleophilic substitution reaction, where an alcohol or amine attacks an electrophilic carbon center to close the six-membered ring. These cyclization reactions can proceed through either an Sₙ1 (Substitution Nucleophilic Unimolecular) or Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism, largely dictated by the structure of the substrate, the nature of the leaving group, and the reaction conditions. wikipedia.orgmasterorganicchemistry.comyoutube.com

The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orgyoutube.com This process results in an inversion of stereochemistry at the reaction center. For the synthesis of morpholines, an Sₙ2 pathway is often preferred as it offers greater stereochemical control. organic-chemistry.org A common strategy involves the intramolecular cyclization of an amino alcohol where the hydroxyl group, after conversion to a better leaving group (like a tosylate or mesylate), is displaced by the nitrogen atom. organic-chemistry.org Alternatively, the ring can be formed by the Sₙ2-type ring-opening of activated aziridines or azetidines with haloalcohols, followed by a base-mediated intramolecular cyclization. nih.gov This latter step, an intramolecular Williamson ether synthesis, typically follows an Sₙ2 pathway. A recent, efficient protocol for morpholine synthesis from 1,2-amino alcohols utilizes ethylene (B1197577) sulfate (B86663) as a reagent, proceeding through a clean Sₙ2 reaction between the amine and the sulfate. chemrxiv.orgacs.org

The Sₙ1 mechanism , in contrast, is a two-step process. masterorganicchemistry.comyoutube.com It begins with the slow departure of the leaving group to form a planar carbocation intermediate. organic-chemistry.org This intermediate is then rapidly attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization). organic-chemistry.orgnih.gov Sₙ1 reactions are favored for substrates that can form stable carbocations (e.g., tertiary or secondary carbons) and are often carried out in polar protic solvents that can stabilize both the carbocation intermediate and the leaving group. youtube.comnih.gov In the context of morpholine synthesis, an Sₙ1 pathway could be operative in the cyclization of substrates with secondary or tertiary carbons bearing the leaving group, though it is generally less common due to the lack of stereocontrol. nih.gov

The choice between these two pathways is critical in the synthesis of chiral morpholines. The table below summarizes the key differences between the Sₙ1 and Sₙ2 mechanisms.

FeatureSₙ1 MechanismSₙ2 Mechanism
Rate Law Rate = k[Substrate] (First order)Rate = k[Substrate][Nucleophile] (Second order)
Mechanism Two steps (Carbocation intermediate) masterorganicchemistry.comOne step (Concerted) masterorganicchemistry.com
Substrate Favored for 3° > 2° substrates masterorganicchemistry.comFavored for Methyl > 1° > 2° substrates masterorganicchemistry.com
Nucleophile Weak nucleophiles are effective youtube.comStrong nucleophiles are required
Solvent Polar protic solvents favored youtube.comPolar aprotic solvents favored youtube.com
Stereochemistry Racemization organic-chemistry.orgInversion of configuration organic-chemistry.org

Iminium Catalysis and Enamine Formation in Morpholine Synthesis

Iminium catalysis is a powerful strategy in organic synthesis that involves the formation of a reactive iminium ion intermediate from an α,β-unsaturated aldehyde or ketone and a secondary amine catalyst, such as morpholine itself. acs.orgnumberanalytics.com This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. acs.org Although direct synthesis of 2,2-Bis(methoxymethyl)morpholine via this method is not explicitly detailed, the principles of iminium and enamine chemistry are relevant to morpholine synthesis in a broader context.

Enamines are nitrogen analogs of enols, formed from the reaction of a ketone or aldehyde with a secondary amine. wikipedia.org They are electron-rich and serve as potent carbon nucleophiles. masterorganicchemistry.comslideshare.net The formation of an enamine from a carbonyl compound and a secondary amine like morpholine is a reversible, acid-catalyzed condensation reaction. wikipedia.orgmasterorganicchemistry.comgoogle.com The mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the enamine. wikipedia.org

These intermediates can participate in various synthetic transformations. For instance, the reaction of skipped diynones with a catalytic amount of morpholine in aqueous acetonitrile (B52724) leads to the formation of γ-pyrones. researchgate.net The mechanism involves the conjugate addition of morpholine to the ynone to generate a nucleophilic enaminone intermediate, which then participates in a hydration/cyclization cascade. researchgate.net While this example does not yield a morpholine, it illustrates the catalytic role morpholine can play via enamine formation.

The key steps in enamine formation and its subsequent reaction as a nucleophile are:

Protonation of the carbonyl oxygen, followed by Addition of the secondary amine. masterorganicchemistry.com

Deprotonation of the nitrogen and Protonation of the oxygen to form a good leaving group (water). masterorganicchemistry.com

Elimination of water to form an iminium ion.

Deprotonation of the α-carbon to yield the neutral enamine. masterorganicchemistry.com

The resulting enamine can then act as a nucleophile, attacking various electrophiles at the α-carbon.

The historical Knoevenagel condensation is an early example of a reaction thought to proceed via iminium catalysis. acs.org More modern applications have established iminium catalysis as a cornerstone of asymmetric synthesis, enabling highly enantioselective reactions. acs.orgnumberanalytics.com

Metal-Catalyzed Reaction Mechanisms

Transition-metal catalysis has revolutionized the synthesis of heterocycles, including morpholines, by enabling bond formations that are difficult to achieve through classical methods. uva.es Palladium, nickel, and other metals are used to catalyze key C-N and C-O bond-forming reactions.

Lewis acids play a crucial role in many synthetic strategies for morpholines by activating substrates for nucleophilic attack. nih.govresearchgate.net One common approach is the Lewis acid-catalyzed ring-opening of epoxides or aziridines. For example, a regio- and stereoselective synthesis of morpholines can be achieved by the Sₙ2-type ring-opening of activated aziridines with haloalcohols in the presence of a Lewis acid. nih.gov This is followed by a base-mediated intramolecular cyclization to form the morpholine ring. nih.gov

Another strategy involves the Lewis acid-catalyzed halo-etherification of alkenes with amino alcohols. nih.govacs.org In this process, a Lewis acid like Indium(III) triflate (In(OTf)₃) promotes the generation of a halonium ion from an alkene and a halogen source (e.g., NBS). nih.gov An amino alcohol then attacks this intermediate, leading to a haloether which subsequently cyclizes to the morpholine product upon addition of a base. nih.gov Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can also mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to furnish morpholines in good yields. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides/triflates and amines. organic-chemistry.orgorgsyn.orgyoutube.com This reaction is a powerful tool for synthesizing N-aryl heterocycles. Intramolecular or tandem versions of this reaction are particularly useful for constructing cyclic amines like morpholines.

A key synthetic strategy involves a Pd-catalyzed carboamination reaction between an O-allyl ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov This transformation can produce cis-3,5-disubstituted morpholines with excellent diastereoselectivity. nih.gov The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. youtube.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form an amido complex.

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. youtube.com

The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) by the Buchwald group has been critical to the reaction's success, enhancing the rates of both oxidative addition and reductive elimination. youtube.com This methodology has been applied to the selective functionalization of halo-substituted heterocycles, demonstrating its robustness and utility in complex molecule synthesis. nih.gov Cascade reactions combining imination with Buchwald-Hartwig cross-coupling under palladium catalysis have also been developed to synthesize fused heterocyclic systems efficiently. rsc.org

While palladium is dominant in C-N coupling, nickel catalysts have emerged as a powerful and less expensive alternative, particularly for activating challenging C-O bonds in electrophiles like aryl ethers or esters. acs.orgyoutube.com Nickel-catalyzed cross-coupling reactions provide an effective method for forming the C-O ether linkage within the morpholine ring.

The mechanism for nickel-catalyzed C-O cross-coupling, for example in a Suzuki-Miyaura type reaction between a methoxyarene and an arylboronic ester, often involves the following key steps:

Oxidative Addition: A Ni(0) complex undergoes oxidative addition into the C(aryl)-OMe bond. This step can be challenging but is facilitated by specific ligands and, in some cases, additives. nih.gov

Transmetalation: The organoboron reagent transfers its aryl group to the nickel center, displacing the methoxide (B1231860) group.

Reductive Elimination: The two organic partners are coupled, forming the C-C bond and regenerating the Ni(0) catalyst. nih.gov

Recently, a light-driven, nickel-catalyzed C-N cross-coupling methodology has been developed that operates at room temperature without a supplementary photoredox catalyst. nih.gov This method proceeds via direct photoexcitation of a nickel-amine complex, offering a mild and robust route to C-N coupled products. nih.gov Such nickel-catalyzed approaches are valuable for constructing the morpholine skeleton, especially when starting from precursors involving C-O bond cleavage and formation. nih.govnih.gov

Electrophilic Cyclization Mechanisms

Electrophilic cyclization is another important pathway for the synthesis of heterocyclic compounds, including morpholines. This type of reaction is initiated by the attack of an electrophile on an unsaturated bond (e.g., an alkene or alkyne), which triggers an intramolecular nucleophilic attack from a tethered functional group to form a ring.

A notable example is the Lewis acid-catalyzed halo-etherification of alkenes previously mentioned. nih.gov In this reaction, the electrophile is a halonium ion (e.g., bromonium or iodonium (B1229267) ion) generated in situ. The π-bond of the alkene attacks the electrophilic halogen, forming a cyclic halonium ion intermediate. This intermediate is then regioselectively attacked by the tethered hydroxyl group of the amino alcohol substrate in an intramolecular fashion. The subsequent addition of a base facilitates a second intramolecular Sₙ2 reaction, where the nitrogen atom displaces the halide to complete the formation of the morpholine ring. This strategy provides access to morpholines with high regioselectivity for both activated and unactivated olefins. nih.gov

Radical Intermediates in Morpholine Functionalization

The functionalization of heterocyclic compounds through radical pathways has become a powerful tool in organic synthesis. nih.gov In the context of morpholine, nitrogen-centered radicals (NCRs) are key reactive intermediates for introducing substituents. acs.org The generation of these radicals can be accomplished under oxidative conditions, often involving a single electron transfer (SET) to an acceptor species. acs.org For instance, photocatalysis has enabled the use of milder conditions for generating these radical intermediates. acs.org

Once formed, the aminyl radical can participate in various transformations. For example, in a process detailed for the amination of benzoxazole (B165842) using morpholine as a model amine, an iridium photocatalyst facilitates the generation of a morpholine-derived aminyl radical. This radical then adds to the C2-position of the benzoxazole. acs.org

Electrochemical methods have also been employed to generate morpholine radicals. mdpi.com Cyclic voltammetry (CV) and Electron Spin Resonance (ESR) studies have provided evidence for the formation of the morpholine radical during the electrochemical reaction of morpholine with quinoline (B57606) N-oxide in dichloromethane (B109758). mdpi.com This radical mechanism is proposed to be responsible for the C-H amination of quinolines. mdpi.com The reaction's dependence on the solvent is notable; the radical species was observed in dichloromethane but not in acetonitrile, suggesting different reaction pathways in different solvents. mdpi.com

Another advanced strategy involves the use of a methyl radical as a hydrogen atom transfer (HAT) agent. nih.gov This method, driven by photoredox catalysis, can transform C(sp³)–H bonds into carbocations through a sequence of HAT and oxidative radical-polar crossover. This allows for the functionalization of the carbon-centered radical with a wide array of nucleophiles. nih.gov While not demonstrated specifically for the synthesis of this compound, this principle of generating a radical at a C-H bond and then trapping it offers a potential pathway for the functionalization of the morpholine ring.

Stereo- and Regioselectivity in Morpholine Synthesis

Achieving specific stereo- and regiochemistry is a paramount challenge in the synthesis of complex molecules. For substituted morpholines, several strategies have been developed to control the placement and orientation of substituents.

Regioselectivity: The regioselectivity of morpholine synthesis is often dictated by the nature of the starting materials and the reaction mechanism. For instance, in Lewis acid-catalyzed halo-etherification of alkenes, exceptional regioselectivity is observed for both activated and unactivated olefins in forming morpholine structures. acs.org A method involving the reaction of 1,2-amino alcohols with ethylene sulfate shows that the degree of selectivity for N-monoalkylation is dependent on the structure of the reacting 1,2-amino alcohol. acs.orgnih.gov

Stereoselectivity: The synthesis of chiral morpholines, particularly those with a quaternary stereocenter at the C2 position like 2,2-disubstituted morpholines, has been a subject of intense research. An organocatalytic asymmetric halocyclization protocol using a cinchona alkaloid-derived catalyst has been reported to produce chlorinated 2,2-disubstituted morpholines in excellent yields and high enantioselectivities (up to 96% ee). rsc.org This reaction proceeds under mild conditions from readily available alkenol substrates. rsc.org

In other approaches, the diastereoselectivity of the reaction is controlled by steric and stereoelectronic effects. The synthesis of 2- and 3-substituted morpholines via the ring-opening of a 2-tosyl-1,2-oxazetidine intermediate shows that the observed diastereoselectivity is a direct consequence of avoiding pseudo A(1,3) strain between the C-3 substituent and the N-tosyl group, as well as the anomeric effect of the oxygen atoms. acs.orgnih.gov

Copper-promoted oxyamination of alkenes provides a pathway to 2-aminomethyl functionalized morpholines with generally high levels of diastereoselectivity. nih.gov The proposed mechanism involves the initial intramolecular addition of an alcohol moiety to the alkene. The stereochemical outcome, such as the observed 2,6-trans selectivity, can be rationalized by considering the transition state conformations that minimize steric interactions. nih.gov Similarly, palladium-catalyzed carboamination reactions have been employed for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, yielding products as single stereoisomers. nih.gov

Efficient and highly stereoselective methods for preparing trans-2,5-disubstituted morpholine derivatives have also been developed, starting from enantiopure epoxides and amino alcohols. acs.org The choice of protocol depends on the steric demands of the substituents, allowing for a complementary approach to this class of compounds. acs.org

The table below summarizes the stereoselective outcomes for the synthesis of various substituted morpholines from selected studies.

Starting MaterialsProduct TypeCatalyst/ReagentStereochemical OutcomeReference
AlkenolsChlorinated 2,2-disubstituted morpholinesCinchona alkaloid-derived phthalazine (B143731)Excellent yields and enantioselectivities (up to 96% ee) rsc.org
Alkenes2-Aminomethyl morpholinesCopper(II) 2-ethylhexanoateGood to excellent yields and high diastereoselectivities nih.gov
2-Tosyl-1,2-oxazetidine and α-formyl carboxylates2- and 3-Substituted morpholinesBase catalysis (e.g., DBU)Diastereoselective nih.gov, acs.org
Enantiopure N-Boc amino alcohols and aryl/alkenyl halidescis-3,5-Disubstituted morpholinesPd(OAc)₂ / P(2-furyl)₃Single stereoisomers (>20:1 dr) nih.gov
Enantiopure epoxides and amino alcoholstrans-2,5-Disubstituted morpholinesN/A (multi-step synthesis)Single diastereomer acs.org

Iv. Derivatization and Further Chemical Transformations of 2,2 Bis Methoxymethyl Morpholine

Preparation of Functionalized Morpholine (B109124) Analogues

The secondary amine within the morpholine ring of 2,2-bis(methoxymethyl)morpholine is a key site for derivatization, enabling the introduction of a wide range of functional groups. Standard N-alkylation and N-acylation reactions are commonly employed to generate a library of analogues.

N-Alkylation: The nitrogen atom of the morpholine can be readily alkylated using various alkyl halides. For instance, reaction with alkyl halides in the presence of a suitable base, such as cesium carbonate in DMF, can yield N-alkylated derivatives. nih.gov This method provides a straightforward route to introduce diverse alkyl chains onto the morpholine scaffold.

N-Acylation: Acylation of the morpholine nitrogen is another facile transformation. Reaction with acyl chlorides or anhydrides, often in the presence of a base, leads to the corresponding N-acylmorpholines. For example, N-acetylation can be achieved using reagents like acetyl chloride or acetic anhydride. nih.govgoogle.com This reaction is often used to introduce amide functionalities, which can be important for biological activity or for further chemical manipulation. A study on the acylation of morpholine with phenyl benzoates has provided insights into the kinetics of such reactions. researchgate.net

These fundamental transformations are crucial for building a diverse collection of this compound derivatives, each with potentially unique properties and applications. The morpholine ring itself is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic profile of bioactive molecules. researchgate.netnih.govresearchgate.net

Chemical Modifications of the Alkoxymethyl Side Chains

The two methoxymethyl (MOM) ether groups at the C2 position of the morpholine ring offer additional opportunities for chemical modification. These groups, while often used as protecting groups for alcohols, can be cleaved under acidic conditions to reveal the corresponding diol. wikipedia.orgthieme-connect.de

The cleavage of methoxymethyl ethers is a well-established transformation in organic synthesis. wikipedia.orgthieme-connect.deresearchgate.netresearchgate.net A variety of acidic reagents, including strong acids like hydrochloric acid or Lewis acids such as zinc bromide, can be used to effect this deprotection. wikipedia.orgresearchgate.net The resulting diol, a 2,2-bis(hydroxymethyl)morpholine derivative, is a valuable intermediate for further functionalization. The two primary alcohol groups can be subjected to a wide range of reactions, including oxidation, esterification, and etherification, to introduce new functional moieties.

For example, selective cleavage of one of the MOM groups could potentially be achieved, leading to a mono-alcohol that can be selectively functionalized. While general methods for selective ether cleavage exist, specific studies on this compound are not widely reported. researchgate.netorganic-chemistry.org The ability to manipulate these side chains significantly expands the synthetic utility of the this compound scaffold.

Construction of Spiroacetal Frameworks Incorporating Morpholine Rings

The this compound core is an ideal precursor for the synthesis of spiroacetal systems containing a morpholine ring. Acid-catalyzed intramolecular cyclization of the corresponding diol, obtained after deprotection of the methoxymethyl ethers, can lead to the formation of a spiroketal structure.

This type of transformation is a powerful strategy for the construction of complex, three-dimensional molecules from simpler, linear precursors. The acid-catalyzed cyclization of diols to form oxepins and other heterocyclic systems is a known process in organic chemistry. researchgate.net In the context of this compound derivatives, the diol generated from the cleavage of the MOM ethers can undergo a double cyclization to form a spirocyclic system where the two rings share a common carbon atom (the C2 of the original morpholine). The precise nature of the resulting spiroacetal would depend on the specific reaction conditions and the nature of any substituents on the morpholine ring.

Generation of Polycyclic and Fused Morpholine Systems

Beyond spirocycles, the this compound scaffold can be utilized to construct more elaborate polycyclic and fused morpholine systems. The reactivity of both the morpholine nitrogen and the alkoxymethyl side chains can be harnessed to build additional rings onto the core structure.

For instance, after N-functionalization with a group containing a reactive site, an intramolecular reaction with one or both of the side chains (after conversion to a suitable functional group) could lead to the formation of a fused bicyclic or tricyclic system. The synthesis of fused heterocyclic molecules containing a morpholine unit is an area of interest in medicinal chemistry due to the favorable properties often conferred by the morpholine moiety. researchgate.net

Furthermore, reactions that involve the carbon atoms of the morpholine ring itself, such as intramolecular cyclizations, can lead to the formation of bridged or fused ring systems. While specific examples starting from this compound are not extensively documented, the general principles of heterocyclic synthesis suggest numerous possibilities. For example, acid-promoted cyclization strategies have been used to create complex bridged skeletons from related structures. rsc.org

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful approach in modern drug discovery and chemical biology that involves the selective modification of a complex molecule at a late step in its synthesis. nih.govwikipedia.orgscispace.comthieme.de This strategy allows for the rapid generation of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships.

In the context of this compound derivatives, LSF could be applied to introduce new functional groups onto the morpholine ring or the side chains. For example, C-H activation methodologies could potentially be used to directly functionalize the carbon skeleton of the morpholine ring, although this would require careful control of regioselectivity. The development of chemoselective reactions that can tolerate the existing functional groups within a this compound derivative is key to the successful application of LSF. wikipedia.org This approach holds significant promise for efficiently diversifying the chemical space around this versatile scaffold.

V. Computational Chemistry and Theoretical Studies

Molecular Geometry and Conformation Analysis

The molecular geometry of 2,2-bis(methoxymethyl)morpholine is characterized by a central morpholine (B109124) ring substituted at the C2 position with two methoxymethyl groups. The morpholine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic systems, minimizing steric strain and torsional interactions.

Conformational analysis involves identifying the various spatial arrangements of the atoms in a molecule and determining their relative energies. For this compound, the orientation of the two methoxymethyl substituents is of particular interest. These groups can exist in various staggered or eclipsed conformations relative to the morpholine ring. The most stable conformer will be the one that minimizes steric hindrance between the bulky methoxymethyl groups and the axial and equatorial protons of the morpholine ring. Theoretical calculations are essential for determining the precise bond lengths, bond angles, and dihedral angles of the lowest energy conformers.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to obtain detailed information about the electronic structure and properties of this compound. These calculations can predict a variety of molecular properties with a high degree of accuracy.

A study on a related compound, N,N'-(2'-furfurylidene)bis(morpholine), utilized semi-empirical quantum chemical calculations to investigate its stability. researchgate.net Similar methodologies can be applied to this compound to understand its electronic properties. For instance, DFT calculations with basis sets like B3LYP/6-31G(d,p) are commonly used to optimize the molecular geometry and calculate properties such as total energy, dipole moment, and molecular orbital energies.

Table 1: Calculated Properties of Morpholine Derivatives

PropertyValue (for related morpholine derivatives)Method
Total Energy-2433262.071 kJ/mol (for a cyclohexanone (B45756) derivative)HF/6-31G(d) researchgate.net
Dipole MomentVaries with conformationDFT
HOMO-LUMO GapReflects chemical reactivityDFT researchgate.net

Note: Data presented is for structurally related compounds due to the limited direct data for this compound. The values serve as an illustration of the types of properties that can be calculated.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to study the mechanism of chemical reactions. It involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. This path includes any transition states and intermediates.

For this compound, this type of modeling could be used to investigate its synthesis or potential degradation pathways. By calculating the energies of transition states, researchers can determine the activation energy of a reaction, which is a key factor in determining its rate. For example, understanding the transition states involved in the formation of the morpholine ring could lead to more efficient synthetic methods.

Electronic Structure Characterization

The electronic structure of a molecule describes the arrangement and energies of its electrons. This is fundamental to understanding its chemical reactivity, spectroscopic properties, and intermolecular interactions. Key aspects of the electronic structure of this compound that can be investigated through quantum chemical calculations include the distribution of electron density, the nature of the molecular orbitals, and the electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. The presence of electronegative oxygen and nitrogen atoms in this compound will significantly influence its electronic structure, leading to a non-uniform distribution of electron density and a significant molecular dipole moment.

Vi. Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. For 2,2-Bis(methoxymethyl)morpholine, both ¹H and ¹³C NMR would be fundamental in confirming its covalent framework and determining the stereochemical arrangement of its substituents.

In a typical ¹H NMR spectrum of a morpholine (B109124) derivative, the protons on the morpholine ring exhibit characteristic chemical shifts. The protons adjacent to the oxygen atom (H-3 and H-5) are expected to resonate at a lower field (higher ppm) compared to the protons adjacent to the nitrogen atom (H-2 and H-6), due to the deshielding effect of the electronegative oxygen atom. acdlabs.comchemicalbook.com The protons of the methoxymethyl groups would also show distinct signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Morpholine Analogs

Atom Representative ¹H NMR Chemical Shift (ppm) Representative ¹³C NMR Chemical Shift (ppm)
H-2, H-6 (axial)2.6 - 2.845 - 48
H-2, H-6 (equatorial)2.8 - 3.045 - 48
H-3, H-5 (axial)3.5 - 3.766 - 68
H-3, H-5 (equatorial)3.8 - 4.066 - 68
N-H1.5 - 2.5-
OCH₃3.2 - 3.458 - 60
CH₂O3.4 - 3.670 - 75

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern of the morpholine derivative. chemicalbook.comcdnsciencepub.comresearchgate.net

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement, which can be used to confirm its elemental composition. preprints.org

In the context of impurity profiling, MS coupled with a chromatographic separation technique, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the method of choice. thermofisher.comtubitak.gov.tr This hyphenated technique allows for the separation of impurities from the main compound, followed by their individual mass analysis. The fragmentation patterns of the parent compound and its impurities, generated through techniques like collision-induced dissociation (CID), provide valuable structural information that aids in their identification. preprints.orgnih.gov

The fragmentation of morpholine derivatives in the mass spectrometer often involves the cleavage of the ring. Common fragmentation pathways for amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org For this compound, characteristic fragments would likely arise from the loss of the methoxymethyl groups and fragmentation of the morpholine ring. The identification of impurities is a critical step in pharmaceutical development and quality control to ensure the safety and efficacy of the final product. thermofisher.com

Table 2: Potential Mass Spectrometric Fragments for this compound and Related Impurities

m/z (mass-to-charge ratio) Possible Fragment/Impurity Description
[M+H]⁺Protonated this compoundMolecular ion
[M-CH₃O]⁺Loss of a methoxy (B1213986) groupFragmentation
[M-CH₂OCH₃]⁺Loss of a methoxymethyl groupFragmentation
VariesProcess-related impuritiese.g., starting materials, by-products
VariesDegradation productsFormed during storage or handling

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be valuable methods.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC would be an effective technique for its analysis and for the detection of volatile impurities. nih.govresearchgate.net A variety of capillary columns with different stationary phases can be used to achieve optimal separation. The choice of detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), would depend on the analytical requirements. restek.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC. For the separation and purification of this compound, reversed-phase HPLC would likely be the method of choice. nih.govsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. The composition of the mobile phase can be optimized to achieve the desired separation. Preparative HPLC can be used to isolate pure this compound from a mixture. sielc.com

Table 3: Representative Chromatographic Conditions for the Analysis of Morpholine Derivatives

Technique Column Mobile Phase/Carrier Gas Detector
GCCapillary column (e.g., DB-5ms)HeliumMass Spectrometer (MS)
HPLCReversed-phase C18 columnAcetonitrile (B52724)/Water gradientUV or Mass Spectrometer (MS)

Note: These are general conditions and would need to be optimized for the specific analysis of this compound. nih.govgoogle.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction analysis would provide precise information about its molecular geometry, bond lengths, bond angles, and the conformation of the morpholine ring in the solid state. nih.govacs.org

The resulting crystal structure would unambiguously confirm the stereochemical relationships between the substituents at the C-2 position. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. This information is crucial for understanding the physical properties of the compound and can provide insights into its behavior in biological systems. X-ray crystallographic data for morpholine derivatives has shown that the morpholine ring typically adopts a chair conformation. nih.govacs.org

Table 4: Illustrative Crystallographic Data for a Morpholine Derivative

Parameter Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4

Note: This is example data for a substituted morpholine and is for illustrative purposes only. The actual crystallographic data for this compound would be unique to its crystal structure. nih.gov

Vii. Role of 2,2 Bis Methoxymethyl Morpholine As a Synthetic Building Block and Scaffold

Precursor in Complex Molecule Synthesis

While the synthesis of complex and diverse morpholine-containing molecules is an active area of research, specific examples detailing the use of 2,2-bis(methoxymethyl)morpholine as a direct precursor in the synthesis of more complex molecules are not extensively documented in publicly available scientific literature. nih.gov The general strategies for elaborating the morpholine (B109124) core often involve modifications at the nitrogen atom or at other positions on the ring, and it is conceivable that the methoxymethyl groups of this compound could be chemically altered or used to direct subsequent reactions to build molecular complexity. However, dedicated studies on this specific application of this compound are not readily found.

Scaffold Design for Chemical Library Assembly

The design and synthesis of chemical libraries based on privileged scaffolds like morpholine are crucial in the drug discovery process. nih.govnih.gov These libraries allow for the systematic exploration of chemical space to identify new bioactive compounds. The rigid, sp³-rich structure of scaffolds can be advantageous in creating molecules with better pharmacological properties. chemrxiv.org Although general procedures for the preparation of substituted morpholine derivatives for library production have been developed, the specific use of the this compound scaffold as the central core for a chemical library is not explicitly described in the available literature. nih.gov The development of such a library would involve the attachment of a variety of chemical moieties to the morpholine nitrogen, leveraging the unique steric and electronic properties conferred by the 2,2-bis(methoxymethyl) substitution.

Chiral Auxiliary in Asymmetric Synthesis

Chiral morpholines are valuable as chiral auxiliaries and building blocks in asymmetric synthesis, where they can control the stereochemical outcome of a reaction. semanticscholar.org The synthesis of enantiomerically pure chiral morpholines is a key focus in this area. nih.gov However, this compound, in its parent form, is an achiral molecule as it lacks a stereocenter and a plane of symmetry cannot be drawn through the molecule in a way that would make it chiral. Therefore, its direct application as a chiral auxiliary in asymmetric synthesis is not feasible. For it to be used in a chiral context, a chiral center would need to be introduced elsewhere in the molecule, or it would need to be part of a more complex, chiral catalytic system. There is no readily available research that describes such applications for this specific compound.

Intermediates in the Synthesis of Related Heterocycles

Morpholine derivatives can serve as versatile intermediates for the synthesis of other heterocyclic systems through various chemical transformations such as ring-opening, ring-expansion, or condensation reactions. researchgate.netbris.ac.uk For instance, the reductive or oxidative heterocyclization of substituted morpholines can lead to the formation of condensed polycyclic systems. jraic.com While these general synthetic pathways exist for the broader class of morpholines, specific examples of this compound being used as an intermediate to synthesize other related heterocycles are not detailed in the scientific literature. The reactivity of the methoxymethyl groups or the morpholine ring itself could potentially be harnessed for the construction of new heterocyclic frameworks, but this remains an underexplored area of research for this particular compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2-bis(methoxymethyl)morpholine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis of morpholine derivatives typically involves cyclization or alkylation reactions. For example, analogous compounds like 4-dodecylmorpholine are synthesized via nucleophilic substitution using morpholine and alkyl halides under reflux in aprotic solvents . For this compound, a plausible route involves reacting morpholine with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) in THF. Optimization includes monitoring reaction temperature (60–80°C) and stoichiometry (1:2 molar ratio of morpholine to methoxymethyl chloride) to avoid side products. Purity can be verified via GC-MS or NMR .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use ¹H NMR to confirm the presence of methoxymethyl (-CH₂-O-CH₃) groups. Peaks at δ 3.2–3.4 ppm (OCH₃) and δ 3.6–4.0 ppm (CH₂-O) are characteristic. ¹³C NMR should show signals for the morpholine ring carbons (45–60 ppm) and methoxy carbons (~55 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 204.1468 for C₈H₁₇NO₃) .
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis (e.g., as in nickel-morpholine complexes ) provides unambiguous structural confirmation.

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

  • Methodological Answer :

  • Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, THF) due to its ether and morpholine functionalities. Conduct solubility tests using a gradient of solvents (water, ethanol, chloroform) to identify optimal media .
  • Stability : Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation. Monitor degradation via TLC or HPLC over time, especially in acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Yield discrepancies often arise from variations in purification methods or side reactions. For example:

  • Chromatography : Use flash chromatography with optimized solvent systems (e.g., ethyl acetate/hexane 3:7) to separate byproducts.
  • Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) affecting yield .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The methoxymethyl groups may act as electron-donating substituents, influencing reactivity in palladium-catalyzed couplings. For instance:

  • Buchwald-Hartwig Amination : Test the compound’s ability to coordinate with Pd catalysts (e.g., Pd(OAc)₂) using DFT calculations to map electron density distribution .
  • Kinetic Studies : Compare reaction rates with non-substituted morpholine derivatives to quantify steric/electronic effects .

Q. How can advanced analytical techniques address challenges in quantifying trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Use reverse-phase chromatography (C18 column) with MRM (Multiple Reaction Monitoring) to detect impurities at ppm levels .
  • NMR Relaxometry : Apply ¹³C relaxation experiments to identify low-concentration species in complex mixtures .
  • ICP-MS : Screen for metal catalysts (e.g., Pd, Ni) if used in synthesis, ensuring compliance with ICH Q3D guidelines .

Experimental Design & Data Analysis

Q. What strategies are recommended for designing robust kinetic studies on this compound degradation under varying pH conditions?

  • Methodological Answer :

  • pH Buffers : Prepare buffered solutions (pH 2–12) using citrate (pH 2–6), phosphate (pH 6–8), and carbonate (pH 9–12).
  • Sampling Intervals : Collect aliquots at t = 0, 1, 3, 6, 12, 24 hours for HPLC analysis.
  • Kinetic Modeling : Fit data to first/second-order models using software like MATLAB or Python’s SciPy .

Q. How should researchers present complex data (e.g., reaction optimization matrices) in manuscripts to enhance clarity?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Med. Chem. Commun.):

  • Tables : Summarize key parameters (temperature, yield, purity) in a 3-column table with footnotes for outliers.
  • Figures : Use color-coded heatmaps for reaction matrices and avoid overcrowding chemical structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.